molecular formula C17H17N3O3 B2799090 1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea CAS No. 941987-72-0

1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea

Cat. No.: B2799090
CAS No.: 941987-72-0
M. Wt: 311.341
InChI Key: GZPOUWXGNSFSPU-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-(1H-indol-3-yl)urea is a synthetic urea derivative of significant interest in medicinal chemistry and pharmacological research, particularly as a structural analog for investigating serotonin receptor modulation . The compound features a unique molecular architecture comprising a 2,5-dimethoxyphenyl ring connected via a urea linkage to a 1H-indole moiety, a privileged scaffold in drug discovery known for its diverse biological activities . This specific structural combination is designed to enhance lipophilicity and membrane permeability, potentially improving interaction with biological targets . Researchers utilize this compound primarily as a chemical probe in neuroscience and oncology research. Its structural resemblance to known bioactive molecules makes it a valuable template for studying neurotransmitter interactions and cellular signaling pathways . The indole core is a common feature in many therapeutic agents, contributing to receptor binding affinity, while the methoxy substitutions on the phenyl ring fine-tune electronic properties and molecular conformation . In research settings, this compound has shown potential as a modulator of specific kinase enzymes and serotonin receptors, providing insights into the development of targeted therapies for neurological disorders and cancer . The compound is supplied with comprehensive analytical documentation to ensure research reproducibility. Researchers can access this chemical tool in various formats including dry powder or prepared solutions, suitable for high-throughput screening, in vitro assays, and structure-activity relationship (SAR) studies. As with all research chemicals, this product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-22-11-7-8-16(23-2)14(9-11)19-17(21)20-15-10-18-13-6-4-3-5-12(13)15/h3-10,18H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPOUWXGNSFSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 2,5-dimethoxyaniline with isocyanates or carbamoyl chlorides in the presence of a base. The reaction conditions often include solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out at room temperature or under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Indole or Aromatic Substituents

The following table compares 1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea with structurally related compounds, focusing on substituent effects and biological activity:

Compound Name Core Structure Substituents Biological Activity (IC50/EC50) Key Findings
This compound (Target Compound) Urea 2,5-Dimethoxyphenyl, Indol-3-yl Not reported Hypothesized to exhibit enzyme inhibition or anticancer activity based on methoxy/indole pharmacophores.
1-(4-Bromophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea Urea 4-Bromophenyl, Indol-3-yl ethyl IC50 = 67,000 nM (AAT inhibition) Low potency against cytoplasmic aspartate aminotransferase (AAT), suggesting bulky substituents may reduce binding efficiency.
N-(2,5-Dimethoxyphenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide Carboxamide 2,5-Dimethoxyphenyl, Indol-4-yl piperazine IC50 = 100,000 nM (AAT inhibition) Even lower AAT inhibition than bromophenyl analog; highlights the importance of urea vs. carboxamide cores for target engagement.
1-(2,5-Dimethoxyphenyl)-3-phenylurea Urea 2,5-Dimethoxyphenyl, Phenyl Not reported Molecular weight = 272.30 g/mol; absence of indole reduces potential for π-π stacking interactions, possibly limiting biological activity.

Methoxy-Substituted Chalcones and Indole Derivatives

  • (E)-1-(3,4-Dimethoxyphenyl)-3-(1-methyl-5-(3,4,5-trimethoxybenzoyl)-1H-indol-3-yl)prop-2-en-1-one :

    • Core : Chalcone (α,β-unsaturated ketone).
    • Activity : GI50 = 0.96 µM against AW13516 oral cancer cells.
    • Key Insight : Tri-methoxylation enhances selectivity and potency in anticancer activity compared to di-methoxy analogs. This suggests that the number and position of methoxy groups critically influence efficacy.
  • GF 109203X Hydrochloride (Bisindolylmaleimide) : Core: Maleimide with dual indole groups. Activity: Protein kinase C inhibitor (nanomolar potency). Key Insight: Indole-rich scaffolds are privileged structures in kinase inhibition, but the urea core of the target compound may confer distinct target selectivity.

Structure-Activity Relationship (SAR) Insights

Methoxy Substitution :

  • Compounds with 2,5-dimethoxy groups (e.g., target compound) exhibit different electronic and steric properties compared to 3,4-dimethoxy or tri-methoxy analogs. The latter show enhanced anticancer activity in chalcone derivatives .
  • The 2,5-substitution pattern may optimize solubility without compromising aromatic interactions.

Indole vs.

Urea vs. Carboxamide/Chalcone Cores: Urea derivatives generally exhibit lower enzyme inhibition potency (micromolar range) compared to chalcones (nanomolar range) . However, ureas may offer better metabolic stability.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)urea to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on:

  • Stepwise coupling : Sequential introduction of the 2,5-dimethoxyphenyl and indole moieties via urea bond formation, using carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while controlled temperatures (0–25°C) prevent side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
    • Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3–0.5) and confirm purity via HPLC (C18 column, retention time ~8–10 min) .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Analytical Workflow :

  • NMR : ¹H NMR (DMSO-d6) should show aromatic protons (δ 6.8–7.5 ppm for indole and dimethoxyphenyl groups) and urea NH signals (δ 8.5–9.5 ppm, broad) .
  • Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z ~353.4 (calculated for C₁₇H₁₇N₃O₃) .
  • IR : Confirm urea C=O stretch at ~1640–1680 cm⁻¹ and indole N-H stretch at ~3400 cm⁻¹ .

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